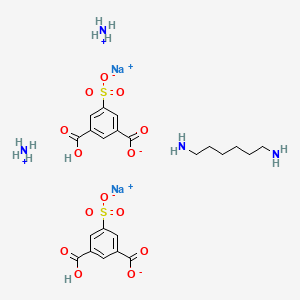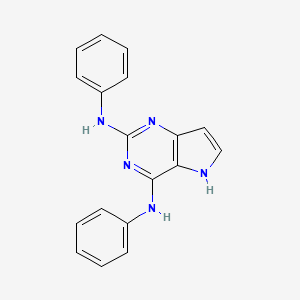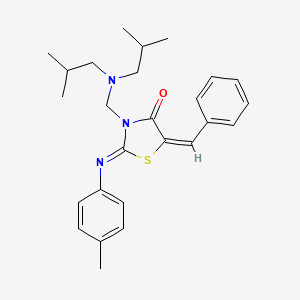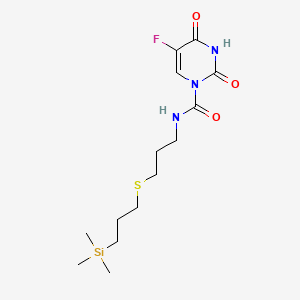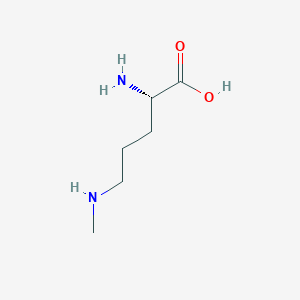
n-Methylornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methylornithine is an amino acid with the chemical formula CH₃N(H)(CH₂)₃CH(NH₂)CO₂H. It is a white solid that occurs naturally, albeit rarely This compound is a derivative of ornithine, where a methyl group is attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methylornithine can be synthesized through a multi-step pathway involving the conversion of arginine, a canonical amino acid, into this compound. This process involves a series of metalloenzymes that act on a precursor peptide synthesized by the ribosome . The metalloenzymes convert arginine into this compound in a step-wise fashion, resulting in the formation of the compound within enteropeptin .
Industrial Production Methods: The use of metalloenzymes and ribosomally synthesized peptide natural products (RiPPs) could be scaled up for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methylornithine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield this compound derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler compounds.
Wissenschaftliche Forschungsanwendungen
N-Methylornithine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it plays a role in the biosynthesis of antimicrobial peptides, such as enteropeptins, which have narrow-spectrum activity against specific bacterial strains . In medicine, this compound is studied for its potential therapeutic applications, including its ability to inhibit the growth of certain bacteria . In industry, it may be used in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Methylornithine involves its incorporation into peptide sequences by metalloenzymes. These enzymes convert arginine into this compound, which is then incorporated into the peptide sequence of enteropeptins . The resulting peptides exhibit antimicrobial activity, inhibiting the growth of specific bacterial strains . The molecular targets and pathways involved in this process include the ribosome and various metalloenzymes that catalyze the conversion of arginine to this compound .
Vergleich Mit ähnlichen Verbindungen
N-Methylornithine is unique compared to other similar compounds due to its specific role in the biosynthesis of antimicrobial peptides. Similar compounds include other amino acid derivatives such as N-Methylarginine and N-Methyllysine. These compounds also undergo enzymatic modifications and play roles in various biological processes. this compound is distinct in its incorporation into enteropeptins and its specific antimicrobial activity .
Eigenschaften
CAS-Nummer |
3485-66-3 |
|---|---|
Molekularformel |
C6H14N2O2 |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(2S)-2-amino-5-(methylamino)pentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-8-4-2-3-5(7)6(9)10/h5,8H,2-4,7H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI-Schlüssel |
HZVXTZMGAFEVFQ-YFKPBYRVSA-N |
Isomerische SMILES |
CNCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CNCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


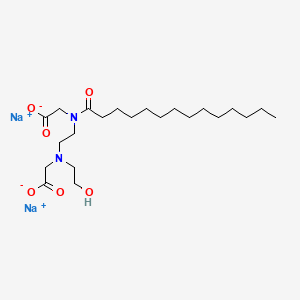
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one](/img/structure/B12714864.png)
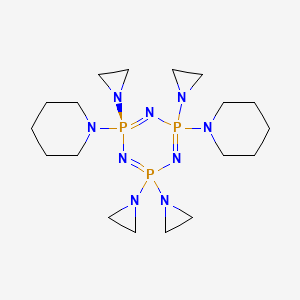

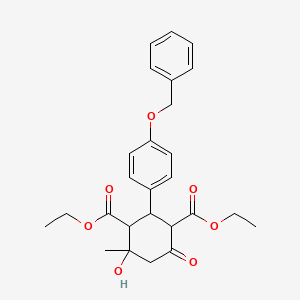
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
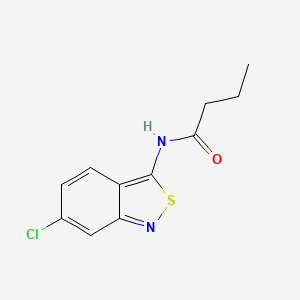
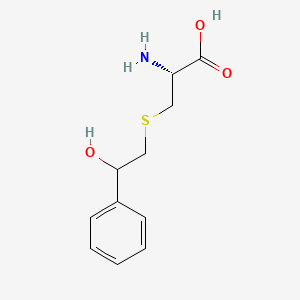
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)
